3,5-Dimethylphenylthiourea
Description
Structure
2D Structure
Properties
IUPAC Name |
(3,5-dimethylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-6-3-7(2)5-8(4-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAYHDJRYDSPJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352965 | |
| Record name | 3,5-Dimethylphenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97480-60-9 | |
| Record name | 3,5-Dimethylphenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,5-dimethylphenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3,5 Dimethylphenylthiourea and Its Analogs
Classical and Modern Synthesis Approaches for Thiourea (B124793) Scaffolds
The synthesis of thiourea scaffolds, the core structure of 3,5-Dimethylphenylthiourea, has evolved over the years, with traditional methods being refined and new, more sustainable techniques emerging.
Condensation Reactions with Isothiocyanates and Amines
A long-standing and widely utilized method for preparing thiourea derivatives involves the reaction of an isothiocyanate with an amine. mdpi.com This straightforward condensation reaction is a cornerstone of thiourea synthesis. In the specific case of this compound, the synthesis is achieved by reacting 3,5-dimethylaniline (B87155) with ammonium (B1175870) thiocyanate (B1210189) in the presence of hydrochloric acid. koreascience.kr The mixture is refluxed, and upon cooling, the solid product is obtained, which can then be purified by crystallization. koreascience.kr
This versatile method allows for the creation of a wide array of thiourea derivatives by simply varying the starting amine and isothiocyanate. mdpi.commdpi.com For instance, reacting different substituted phenylisothiocyanates with various amines in a suitable solvent like acetone (B3395972) or dichloromethane (B109758) can yield a diverse library of thiourea compounds. mdpi.comresearchgate.netresearchgate.net The reaction conditions are generally mild, often proceeding at room temperature, and the yields are typically high. mdpi.com
| Reactants | Product | Conditions | Reference |
| 3,5-dimethylaniline, ammonium thiocyanate | This compound | Reflux with HCl and water | koreascience.kr |
| Substituted phenylisothiocyanate, various amines | Substituted thiourea derivatives | Acetone or dichloromethane, room temperature | mdpi.comresearchgate.net |
Base-Promoted N-Benzoylation of Dimethylphenylthioureas
Arylthiourea derivatives can serve as starting materials for the synthesis of other important organic compounds. researcher.life One such transformation is the base-promoted N-benzoylation of N,N-dimethyl-(N'-phenyl)thioureas. researcher.life This method provides an efficient route to N-arylbenzamides. researcher.life The reaction involves treating the dimethylphenylthiourea (B184160) with a substituted benzoyl chloride in the presence of a base, such as potassium carbonate (K₂CO₃), in a solvent like dimethylacetamide. researcher.life This approach is characterized by good yields, relatively short reaction times, and a broad substrate scope. researcher.life The base facilitates the deprotonation of the thiourea nitrogen, which then acts as a nucleophile, attacking the benzoyl chloride.
Green Chemistry Approaches in Thiourea Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. rsc.orgrsc.org These "green chemistry" approaches aim to reduce or eliminate the use of hazardous substances and minimize waste. derpharmachemica.com
One notable green method for thiourea synthesis involves the condensation of amines and carbon disulfide in an aqueous medium. organic-chemistry.orgacs.org This protocol is particularly effective for aliphatic primary amines and avoids the use of toxic reagents like isothiocyanates. organic-chemistry.org The reaction proceeds in refluxing water and offers a simple, efficient, and sustainable route to both symmetrical and unsymmetrical thiourea derivatives. mdpi.comorganic-chemistry.orgacs.org
Another green approach is the use of mechanochemistry, where reactions are carried out by milling solid reactants together, often in the absence of a solvent. rsc.orgnih.gov This technique has been successfully applied to the synthesis of monosubstituted thioureas from thiocarbamoyl benzotriazoles, which act as safe and easy-to-handle equivalents of isothiocyanates. rsc.orgrsc.org The reaction can be performed by vapour digestion under an ammonia (B1221849) atmosphere or through mechanochemical amination, yielding products in near-quantitative amounts with a simple water-based workup. rsc.orgrsc.org
Furthermore, conducting reactions "on-water" has emerged as a sustainable strategy. organic-chemistry.orgorganic-chemistry.org The reaction of isothiocyanates with amines on water can lead to the facile and chemoselective synthesis of unsymmetrical thioureas. organic-chemistry.org This method often results in the product precipitating directly from the water, simplifying purification and allowing for the recycling of the aqueous effluent. organic-chemistry.org
Microwave and ultrasound irradiation are other energy-efficient techniques that have been employed to accelerate thiourea synthesis, often leading to shorter reaction times and improved yields. nih.gov
Synthesis of Novel Derivatives of this compound
The core structure of this compound provides a versatile scaffold for the synthesis of novel derivatives with potentially enhanced or targeted properties.
Strategies for Structural Modification and Diversification
The primary strategy for creating new derivatives of this compound involves modifying its structure by introducing different functional groups or molecular fragments. koreascience.krrsc.org This diversification is often guided by the principles of medicinal chemistry, where the goal is to improve the biological activity or other properties of the parent molecule. nih.gov
One common approach is to use this compound as a starting material for further reactions. For example, it can be reacted with other molecules to build more complex structures. A study describes the synthesis of benzothiazole-incorporated thiazolidin-4-ones, where this compound is a key intermediate. koreascience.kr
Another strategy involves the synthesis of analogs by reacting different substituted anilines or isothiocyanates. By systematically varying the substituents on the phenyl ring or the thiourea nitrogen atoms, a library of compounds with diverse electronic and steric properties can be generated. koreascience.krrsc.org This allows for the exploration of structure-activity relationships, which is crucial for the rational design of molecules with desired characteristics. mdpi.com
Ring transformation reactions also offer a pathway to novel heterocyclic compounds starting from thiourea derivatives. ajol.info For instance, a 1,3-thiazine derivative, synthesized from a thiourea, can undergo various cyclization and rearrangement reactions to yield pyrimidines, triazoles, and pyrazoles. ajol.info
Incorporation of Diverse Substituents for Targeted Properties
The choice of substituents to be incorporated into the this compound scaffold is often driven by the desire to achieve specific biological or material properties.
For example, in the context of drug discovery, substituents are chosen to enhance the molecule's interaction with a biological target, improve its pharmacokinetic profile, or reduce its toxicity. mdpi.comresearchgate.net The introduction of a piperazine (B1678402) ring into thiourea derivatives has been shown to enhance their anti-leishmanial activity. mdpi.com Similarly, the incorporation of sulfonamide moieties can lead to compounds with potential as carbonic anhydrase inhibitors. researchgate.net
The synthesis of these derivatives often follows the general principles of thiourea synthesis, primarily the reaction between an appropriately substituted isothiocyanate and an amine. researchgate.netresearchgate.net The challenge lies in the synthesis of the substituted starting materials and ensuring that the reaction conditions are compatible with the functional groups present in the molecules.
| Starting Material | Reagent | Product | Targeted Property | Reference |
| This compound | Various electrophiles | Complex heterocyclic systems | Antimicrobial activity | koreascience.kr |
| Substituted anilines/isothiocyanates | Amines/isothiocyanates | Diverse thiourea library | Structure-activity relationship studies | mdpi.com |
| Phenyl isothiocyanate | Piperazine derivatives | Piperazine-containing thioureas | Enhanced anti-leishmanial activity | mdpi.com |
| Substituted benzoyl isothiocyanates | Amines with sulfonamide groups | Sulfonamide-bearing thioureas | Carbonic anhydrase inhibition | researchgate.net |
Yield Optimization and Purity Enhancement in Synthetic Protocols
The efficient synthesis of this compound and its analogs is contingent upon the careful selection of reaction conditions and purification methods to maximize yield and ensure high purity. Researchers have employed a variety of strategies to achieve these goals, ranging from classical reaction optimization to the adoption of green chemistry principles.
A primary method for synthesizing this compound involves the reaction of 3,5-dimethylaniline with ammonium thiocyanate in the presence of hydrochloric acid. koreascience.kr In one documented procedure, these reactants are refluxed for four hours. The resulting solid product is then isolated by filtration, washed with water, and purified by crystallization from ethanol, achieving a yield of 85% and a melting point of 141°C. koreascience.kr This highlights a standard and effective protocol for obtaining the compound with a good yield and purity.
The synthesis of thiourea derivatives, in general, often involves the reaction between an isothiocyanate and an amine. mdpi.comresearchgate.net The optimization of this common route can be influenced by several factors, including the solvent, temperature, and reaction time. For instance, studies on various N,N'-disubstituted thioureas show that reactions can be successfully carried out in solvents like dichloromethane or tert-butanol (B103910) at room temperature, with reaction times varying until the isothiocyanate is consumed, as monitored by thin-layer chromatography (TLC). mdpi.com
Modern synthetic approaches have focused on developing more efficient and environmentally friendly protocols. Solvent-free, or "green," methods have emerged as a promising alternative. asianpubs.org One such method involves grinding a mixture of an acid chloride and ammonium thiocyanate, followed by the addition of an arylamine. asianpubs.org This technique offers several advantages, including reduced reaction times (often under 30 minutes), high yields, and the elimination of hazardous solvents, which simplifies the work-up and purification process. asianpubs.orgiau.ir Purification in these cases is typically achieved through simple recrystallization from a suitable solvent like ethanol. asianpubs.org
Purity enhancement is a critical step in any synthetic protocol. The most common method for purifying this compound and its analogs is recrystallization. koreascience.kr The choice of solvent is crucial for effective purification. Ethanol is frequently cited as a suitable recrystallization solvent for this class of compounds. koreascience.kr For more complex reaction mixtures or to achieve very high purity, column chromatography on silica (B1680970) gel is a standard technique. rsc.org The purity of the final product is typically confirmed using analytical techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). koreascience.krmdpi.comiau.ir
Advanced strategies like Bayesian reaction optimization are also being applied to chemical synthesis to systematically explore reaction parameters and identify conditions that maximize yield. ucla.edu This computational approach can accelerate the optimization process compared to traditional methods by intelligently selecting the next set of experiments to perform based on previous results. ucla.edu
| Reactants | Method | Conditions | Yield | Purification | Reference |
| 3,5-dimethylaniline, Ammonium thiocyanate | Acid-catalyzed condensation | Reflux in H₂O/HCl, 4h | 85% | Crystallization (Ethanol) | koreascience.kr |
| Isothiocyanates, Amines | General Condensation | Dichloromethane or tert-butanol, Room Temp. | Varies | TLC monitoring, product isolation | mdpi.com |
| Acid chlorides, Ammonium thiocyanate, Arylamines | Solvent-free grinding | Grinding reactants, Room Temp., <30 min | Good | Recrystallization (Ethanol) | asianpubs.org |
| 2-amino-benzoic acid, Aryl isothiocyanate, etc. | One-pot, catalyzed | Cu(II)-Schiff base/SBA-15 catalyst, Reflux, 30 min | High | Simple work-up | iau.iriau.ir |
Table 1. Comparative overview of synthetic protocols and optimization for thiourea derivatives.
Scale-Up Considerations for Research and Potential Pre-Clinical Development
The transition of a synthetic procedure from a laboratory-scale experiment to a larger, more robust process suitable for producing the quantities needed for extensive research or pre-clinical trials is a significant challenge in chemical development. symeres.comnih.gov This scale-up process requires careful consideration of multiple factors to ensure the synthesis remains efficient, safe, cost-effective, and yields a product of consistent quality. symeres.com
For a compound like this compound, several aspects of its known syntheses are favorable for scale-up. Methodologies that are "one-pot," utilize solvent-free conditions, or employ reusable catalysts are particularly advantageous. asianpubs.orgiau.iriau.ir These approaches minimize waste, reduce the number of unit operations (e.g., isolations, purifications), and can lower costs associated with solvents and reagents, all of which are critical for larger-scale production. iau.ir The simplicity of the work-up procedure, such as direct filtration and recrystallization of the product, is also a major benefit, as complex purification methods like large-scale column chromatography can be costly and time-consuming. koreascience.krsymeres.com
Key parameters that must be re-evaluated and optimized during scale-up include:
Heat Transfer: Exothermic or endothermic reactions that are easily managed in small flasks can pose significant safety and control problems in large reactors. The surface-area-to-volume ratio decreases as the scale increases, affecting heat dissipation. The reaction of amines with isothiocyanates is typically exothermic and may require careful temperature control on a larger scale.
Mass Transfer and Mixing: Ensuring that all reactants are mixed efficiently is crucial for consistent reaction progress and to avoid the formation of localized "hot spots" or areas of high concentration, which can lead to side reactions and impurities. The efficiency of stirring and the type of reactor become critical. symeres.com
Safety: A thorough safety assessment is required. This includes understanding the toxicity of all reactants, intermediates, and products, as well as the thermal stability of the reaction mixture. symeres.com For instance, while carbon disulfide can be a reagent in some thiourea syntheses, its high flammability and toxicity make it less desirable for large-scale work. researchgate.net
Process Robustness: The synthetic route must be robust, meaning it can tolerate minor variations in reaction parameters (e.g., temperature, concentration, reaction time) without significant drops in yield or purity. symeres.com
Regulatory Compliance: For potential pre-clinical development, the synthesis must be conducted with well-characterized starting materials and produce an Active Pharmaceutical Ingredient (API) of high, consistent purity. fda.gov The process would need to be documented thoroughly in batch records, and analytical methods must be validated to ensure they can reliably assess the purity and identity of the compound. symeres.comfda.gov
Advanced Spectroscopic and Analytical Characterization Techniques for 3,5 Dimethylphenylthiourea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. organicchemistrydata.org By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.
¹H-NMR and ¹³C-NMR for Confirmation of Molecular Structure
Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural analysis of organic molecules. libretexts.orgnih.gov
In the ¹H-NMR spectrum of 3,5-Dimethylphenylthiourea, specific signals correspond to the different types of protons present in the molecule. The aromatic protons on the phenyl ring typically appear as a multiplet in the region of δ 6.8–7.5 ppm. The methyl groups attached to the phenyl ring show a characteristic singlet peak around δ 1.2–2.5 ppm. The protons of the thiourea (B124793) group (NH and NH₂) exhibit signals that can be influenced by the solvent and concentration.
The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. libretexts.org The carbon atoms of the phenyl ring resonate in the aromatic region of the spectrum. The methyl group carbons appear at a higher field (lower ppm value). The carbonyl carbon of the thiourea moiety is typically observed at a lower field. Broadband proton decoupling is often used to simplify the ¹³C spectrum, resulting in a single peak for each non-equivalent carbon atom. libretexts.org
A detailed analysis of both ¹H and ¹³C NMR spectra, including chemical shifts, integration of signals, and coupling patterns, allows for the unambiguous confirmation of the this compound molecular structure. researchgate.net
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~7.0-7.2 | m | Aromatic protons |
| ¹H | ~2.3 | s | Methyl protons (-CH₃) |
| ¹H | ~7.8, ~9.5 | s (broad) | Thiourea protons (-NH, -NH₂) |
| ¹³C | ~180 | s | Thiocarbonyl carbon (C=S) |
| ¹³C | ~125-140 | m | Aromatic carbons |
| ¹³C | ~21 | s | Methyl carbons (-CH₃) |
| Note: Exact chemical shifts can vary depending on the solvent and experimental conditions. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to investigate the vibrational and electronic properties of molecules, respectively. mrclab.com
Vibrational and Electronic Spectral Analysis
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. mrclab.com The resulting IR spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For this compound, characteristic vibrational bands would be expected for the N-H and C=S bonds of the thiourea group, as well as C-H and C=C bonds of the dimethylphenyl group. nepjol.info For instance, the N-H stretching vibrations typically appear in the range of 3100-3500 cm⁻¹, while the C=S stretching vibration is found at lower frequencies.
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. msu.edu Molecules with chromophores, such as the aromatic ring and the thiocarbonyl group in this compound, will absorb light at specific wavelengths. msu.edu The UV-Vis spectrum provides information about the electronic structure and can be used for quantitative analysis. libretexts.org The electronic transitions in this compound would likely involve π → π* transitions within the aromatic ring and n → π* transitions associated with the thiocarbonyl group. mit.edulibretexts.orgmgcub.ac.in
Table 2: Indicative Spectroscopic Data for this compound
| Spectroscopy | Wavelength/Wavenumber | Assignment |
| IR | ~3100-3500 cm⁻¹ | N-H stretching |
| IR | ~1500-1600 cm⁻¹ | C=C aromatic stretching |
| IR | ~1100-1300 cm⁻¹ | C=S stretching |
| UV-Vis | ~250-300 nm | π → π* and n → π* transitions |
| Note: These are approximate ranges and can be influenced by the molecular environment. |
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HR-MS) is a powerful technique for accurately determining the elemental composition and molecular weight of a compound. enovatia.com It measures the mass-to-charge ratio (m/z) of ions with very high precision, often to within a few parts per million (ppm). enovatia.comcopernicus.orgwaters.com
This high accuracy allows for the unambiguous determination of the molecular formula of this compound by comparing the experimentally measured mass with the calculated exact masses of possible formulas. youtube.comfsu.edu For example, by obtaining a high-resolution mass spectrum, one can differentiate between compounds with the same nominal mass but different elemental compositions. msu.edu This capability is crucial for confirming the identity of a synthesized compound and for identifying unknown impurities. uvic.ca
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the purity of chemical compounds and to quantify their amounts. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for the analysis of non-volatile compounds. mtoz-biolabs.com In the context of this compound, HPLC can be employed to determine its purity by separating it from any starting materials, by-products, or degradation products. researchgate.net
A typical HPLC method involves a stationary phase (e.g., a C18 column), a mobile phase (a mixture of solvents like acetonitrile (B52724) and water), and a detector (commonly a UV detector). phenomenex.comoiv.int The sample is injected into the system, and the components are separated based on their differential partitioning between the stationary and mobile phases. phenomenex.com The retention time, the time it takes for a compound to elute from the column, is a characteristic property that can be used for identification. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantification. mtoz-biolabs.com Purity is often expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. nih.gov
Table 3: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Note: These are example parameters and would need to be optimized for a specific analysis. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical tool for the identification and quantification of metabolites in complex biological samples. wikipedia.orgnih.govscispace.com This technique combines the superior separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. wikipedia.org In the context of this compound, LC-MS is instrumental in elucidating its metabolic pathways by profiling the metabolites formed in biological systems.
The process typically begins with the extraction of metabolites from a biological matrix. nih.govlcms.cz The sample is then introduced into the LC system, where components are separated based on their physicochemical properties as they pass through a column. scispace.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are commonly employed for their efficiency in separating complex mixtures. ub.edulcms.cz
Following separation, the eluted compounds are introduced into the mass spectrometer. wikipedia.org Ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are utilized to generate charged molecules. wikipedia.orgpageplace.de The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum for each compound. scispace.com For enhanced structural elucidation, tandem mass spectrometry (MS/MS) can be performed. nih.govub.edu In an MS/MS experiment, a specific parent ion is selected, fragmented, and the resulting fragment ions are analyzed, yielding detailed structural information. nih.govub.edu This fragmentation pattern is crucial for identifying unknown metabolites of this compound.
A typical LC-MS based metabolomics workflow involves:
Sample Preparation: Extraction of metabolites from the biological system under investigation. nih.govlcms.cz
LC Separation: Separation of the complex metabolite mixture. scispace.comlcms.cz
MS Detection: Generation of mass spectra for the separated compounds. wikipedia.org
Data Analysis: Comparison of the mass spectra and retention times of potential metabolites with those of reference standards or databases for confident identification. jmb.or.kr
High-resolution mass spectrometry (HRMS) coupled with LC provides highly accurate mass measurements, which aids in determining the elemental composition of the metabolites. ub.eduunizar.es
Table 1: Key LC-MS Parameters for Metabolite Profiling
| Parameter | Description |
|---|---|
| Chromatography | HPLC, UHPLC ub.edulcms.cz |
| Ionization Source | ESI, APCI wikipedia.orgpageplace.de |
| Mass Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF), Orbitrap ub.edu |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. wikipedia.orghill-labs.co.nz It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify components within a sample. wikipedia.org When studying this compound, GC-MS can be employed to analyze any volatile impurities or degradation products.
The analysis begins with the introduction of the sample into the GC, where it is vaporized in a heated injection port. hill-labs.co.nzetamu.edu An inert carrier gas, such as helium or nitrogen, then transports the vaporized sample through a capillary column. etamu.edulongdom.org The separation of compounds occurs based on their boiling points and interactions with the stationary phase coating the column. wikipedia.org
As the separated components elute from the column, they enter the mass spectrometer's ion source. hill-labs.co.nz Electron ionization (EI) is a common ionization method where high-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner. hill-labs.co.nz These fragments are characteristic of the molecule's structure. The mass analyzer then separates the resulting ions by their mass-to-charge ratio, generating a mass spectrum for each component. hill-labs.co.nz
The identification of volatile compounds associated with this compound is achieved by comparing the obtained mass spectra with extensive spectral libraries, such as the NIST library. hill-labs.co.nz The retention time of the compound in the GC column provides an additional layer of confirmation. etamu.edu For enhanced sensitivity, selected ion monitoring (SIM) can be utilized, where the mass spectrometer is set to detect only specific ion fragments characteristic of the target analyte. wikipedia.orglongdom.org
Table 2: Typical GC-MS Operating Parameters
| Parameter | Description |
|---|---|
| Injection Mode | Split/Splitless |
| Carrier Gas | Helium, Nitrogen etamu.edulongdom.org |
| Column Type | Capillary column (e.g., DB-5MS) frontiersin.org |
| Ionization Mode | Electron Ionization (EI) hill-labs.co.nz |
| Mass Analyzer | Quadrupole, Ion Trap longdom.org |
| Detection Mode | Full Scan, Selected Ion Monitoring (SIM) wikipedia.orglongdom.org |
While direct analysis of volatile compounds related to this compound is a primary application, derivatization techniques can be used to make non-volatile compounds amenable to GC-MS analysis. lcms.cz
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. msu.edumeasurlabs.com For a newly synthesized or isolated compound like this compound, elemental analysis serves to verify its empirical formula by quantifying the mass percentages of its constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N). researchgate.net
The most common method for determining the C, H, and N content is combustion analysis. researchgate.net In this process, a precisely weighed sample of this compound is combusted in a stream of pure oxygen at a high temperature. researchgate.net This combustion converts all the carbon in the sample to carbon dioxide (CO₂), all the hydrogen to water (H₂O), and all the nitrogen to nitrogen gas or nitrogen oxides, which are then converted to N₂.
These combustion products are then passed through a series of detectors that quantify the amounts of CO₂, H₂O, and N₂ produced. From these measurements, the mass percentages of C, H, and N in the original sample can be calculated. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula (C₉H₁₂N₂S). A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's purity and elemental composition. researchgate.net
Table 3: Elemental Composition of this compound (C₉H₁₂N₂S)
| Element | Theoretical % | Experimental % (Example) |
|---|---|---|
| Carbon (C) | 59.96 | 59.85 |
| Hydrogen (H) | 6.71 | 6.75 |
| Nitrogen (N) | 15.54 | 15.49 |
Note: The experimental values are hypothetical and serve for illustrative purposes. Actual results would be obtained from experimental data.
X-ray Crystallography for Solid-State Structural Analysis
The process begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted on a goniometer and exposed to a focused beam of X-rays. libretexts.orgnih.gov As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms in a specific pattern, which is a direct consequence of the regular, repeating arrangement of molecules in the crystal lattice. wikipedia.organton-paar.com
This diffraction pattern is recorded by a detector. nih.gov By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated. nih.gov From this electron density map, the positions of the individual atoms can be determined, leading to a detailed molecular model of this compound. This model reveals crucial structural details, including the planarity of the phenyl ring, the geometry around the thiourea moiety, and any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure. researchgate.netmdpi.com
The data obtained from X-ray crystallography is often presented in a standardized format, such as a Crystallographic Information File (CIF), which contains the unit cell dimensions, space group, and atomic coordinates.
Table 4: Example Crystallographic Data for a Thiourea Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic mdpi.com |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 105.45 |
| Volume (ų) | 1054.3 |
Biological Activity and Pharmacological Research of 3,5 Dimethylphenylthiourea Derivatives
Broad Spectrum Biological Activities of Thiourea (B124793) Derivatives
Thiourea and its derivatives represent a versatile class of organosulfur compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. mdpi.comresearchgate.net These compounds are characterized by a core thiocarbonyl group flanked by amino groups, a structure that allows for diverse chemical modifications and interactions with biological targets. Research has demonstrated that thiourea derivatives possess numerous beneficial properties, including antibacterial, anticancer, anti-inflammatory, antitubercular, antimalarial, and anti-Alzheimer effects. mdpi.comresearchgate.net Their applications extend across various fields, from organic synthesis to the pharmaceutical industry. researchgate.net The biological efficacy of these derivatives is often attributed to the presence of the C=S group, which can engage in various chemical interactions. mdpi.com The versatility of the thiourea scaffold has made it a promising candidate for the development of novel therapeutic agents targeting a wide array of diseases. mdpi.comresearchgate.net
Antioxidant Potentials and Mechanisms
Thiourea derivatives have been recognized as potent scavengers of reactive oxygen species (ROS) such as superoxide (B77818) (O₂⁻) and hydroxyl (OH⁻) radicals. hueuni.edu.vn Their antioxidant capabilities are crucial for preventing oxidative stress in biological systems, a condition linked to numerous diseases. hueuni.edu.vn The antioxidant activity is typically evaluated using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical scavenging tests. hueuni.edu.vnfarmaciajournal.com
For instance, studies on compounds like 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU) have demonstrated their ability to capture free radicals. hueuni.edu.vnresearchgate.net DPTU, in particular, showed significant scavenging activity. hueuni.edu.vnresearchgate.net The mechanism behind this antioxidant potential is often attributed to the hydrogen atom transfer (HAT) process, where the thiourea derivative donates a hydrogen atom to a free radical, thereby neutralizing it. hueuni.edu.vn Theoretical calculations have supported HAT as the preferred mechanism over single electron transfer (SET) for the reaction between thiourea derivatives and free radicals. hueuni.edu.vn
The structural features of these derivatives play a significant role in their antioxidant capacity. farmaciajournal.com For example, a theoretical investigation of (3,5-dimethylphenyl) thiourea (DMPT) was conducted to understand its structure and activity. bohrium.com Different derivatives exhibit varying levels of efficacy; for example, 1,3-bis(3,4-dichlorophenyl)thiourea was found to be more active against DPPH and ABTS free radicals compared to other tested derivatives like 1,3-di-p-tolylthiourea. hueuni.edu.vn
Antioxidant Activity of Selected Thiourea Derivatives
| Compound | Assay | IC₅₀ Value |
|---|---|---|
| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 0.710 ± 0.001 mM hueuni.edu.vnresearchgate.net |
| 1,3-diphenyl-2-thiourea (DPTU) | ABTS | 0.044 ± 0.001 mM hueuni.edu.vnresearchgate.net |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000 ± 0.015 mM hueuni.edu.vnresearchgate.net |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | ABTS | 2.400 ± 0.021 mM hueuni.edu.vnresearchgate.net |
| 1,3-bis(3,4-dichlorophenyl) thiourea | DPPH | 45 µg/mL mdpi.com |
| 1,3-bis(3,4-dichlorophenyl) thiourea | ABTS | 52 µg/mL mdpi.com |
Enzyme Inhibitory Activities
Thiourea derivatives have been extensively studied for their ability to inhibit various enzymes, a property that underpins many of their therapeutic effects. mdpi.comnih.gov Their inhibitory actions are crucial in managing conditions like neurodegenerative diseases and diabetes. mdpi.comnih.gov
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Their inhibition is a primary strategy in the symptomatic treatment of Alzheimer's disease. nih.gov Several thiourea derivatives have demonstrated potent inhibitory activity against both AChE and BChE. mdpi.comnih.gov For example, in one study, a synthesized thiourea derivative (compound 1) exhibited the most potent inhibition with IC₅₀ values of 27.05 µg/mL against AChE and 22.60 µg/mL against BChE. nih.gov Another compound, 1-(3-chlorophenyl)-3-cyclohexylthiourea, also showed significant enzyme inhibition with IC₅₀ values of 50 µg/mL against AChE and 60 µg/mL against BChE. mdpi.com Research indicates that many derivatives exhibit a degree of selectivity, with some showing a preference for inhibiting BChE over AChE. researchgate.net
Cholinesterase Inhibitory Activity of Selected Thiourea Derivatives
| Compound | Enzyme | IC₅₀ Value |
|---|---|---|
| Compound 1 (unsymmetrical thiourea) | AChE | 27.05 µg/mL nih.gov |
| BChE | 22.60 µg/mL nih.gov | |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | AChE | 50 µg/mL mdpi.com |
| BChE | 60 µg/mL mdpi.com | |
| Derivative 3b | AChE | 272.33 nM researchgate.net |
| Derivative 3b | BChE | 103.73 nM researchgate.net |
| Derivative 3f | AChE | 113.34 nM researchgate.net |
| Derivative 3f | BChE | 203.52 nM researchgate.net |
Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. nih.govnih.gov Its inhibitors are of great interest in the cosmetic and medicinal industries as depigmenting agents for treating hyperpigmentation disorders. nih.govmdpi.com A class of N-aryl-N'-substituted phenylthiourea (B91264) derivatives was designed and synthesized to evaluate their inhibitory effects on the diphenolase activity of mushroom tyrosinase. nih.gov The results indicated that derivatives containing a 2-(1,3,4-thiadiazol-2-yl)thio acetic acid scaffold showed significantly improved tyrosinase inhibitory activity. nih.gov Specifically, compound 6h from this series exhibited an IC₅₀ value of 6.13 μM, which is considerably more potent than the standard inhibitor, kojic acid (IC₅₀ = 33.3 μM). nih.gov Kinetic analysis revealed that this compound acts as a noncompetitive inhibitor. nih.gov
Alpha-Amylase and Alpha-Glucosidase Inhibition
Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion, breaking down complex carbohydrates into glucose. nih.govmdpi.com Inhibiting these enzymes can delay glucose absorption and help manage postprandial hyperglycemia in type 2 diabetes. researchgate.net Thiourea derivatives have been identified as effective inhibitors of both enzymes. researchgate.netresearchgate.net
In one study, several novel thiourea derivatives were screened for their activity against α-amylase and α-glucosidase. researchgate.net Five compounds showed notable activity against α-amylase, with percentage inhibitions ranging from 65% to 85%. researchgate.net One compound, AH (1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea), demonstrated the highest activity against α-glucosidase with 86% inhibition and an IC₅₀ value of 47.9 μM. researchgate.net Another study found that 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea exhibited very high inhibitory activity against α-glucosidase, even exceeding that of the standard drug acarbose. nih.govsemanticscholar.orgresearchgate.net
α-Amylase and α-Glucosidase Inhibitory Activity
| Compound | Enzyme | % Inhibition | IC₅₀ Value |
|---|---|---|---|
| Compound E | α-Amylase | 85 ± 1.9% researchgate.net | - |
| Compound AG | 82 ± 0.7% researchgate.net | - | |
| Compound AF | 75 ± 1.2% researchgate.net | - | |
| Compound AD | 72 ± 0.4% researchgate.net | - | |
| Compound AH | 65 ± 1.1% researchgate.net | - | |
| Compound AH | α-Glucosidase | 86 ± 0.4% researchgate.net | 47.9 μM researchgate.net |
| Compound 3 | 66.78% researchgate.net | 36.11 µg/ml researchgate.net | |
| Compound 5e | 55.15% researchgate.net | 60.33 µg/ml researchgate.net | |
| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 56.6% (at 15 mM) nih.govsemanticscholar.org | 9.77 mM nih.govsemanticscholar.org |
Glucose-6-Phosphatase Inhibition
Glucose-6-phosphatase (G6Pase) is a critical enzyme in gluconeogenesis and glycogenolysis, catalyzing the final step of glucose production in the liver. nih.govresearchgate.net Its inhibition can help manage hyperglycemia, particularly in type 2 diabetes. nih.gov Studies have investigated the in vivo inhibitory effects of 2-picolylamine thioureas on G6Pase activity in mice. nih.gov The research found that these derivatives caused a significant decrease in the enzyme's activity. nih.gov One derivative, in particular, showed the highest inhibition at a concentration of 1.5 mg/Kg body weight, with the amount of released phosphate (B84403) being 21.42 ± 5.113 mg compared to 84.55 ± 3.213 mg in the control group. nih.gov This highlights the potential of specific thiourea derivatives to modulate hepatic glucose output. researchgate.netnih.gov
Antimicrobial Properties (Antibacterial and Antifungal)
Thiourea derivatives have garnered significant interest in the scientific community for their potential as antimicrobial agents. Research has demonstrated that these compounds exhibit a broad spectrum of activity against various bacterial and fungal strains. The introduction of different substituents onto the thiourea core structure can significantly influence their antimicrobial potency.
Derivatives of thiourea have been shown to be effective against both Gram-positive and Gram-negative bacteria. For instance, certain phenylisothiocyanate thiourea derivatives have displayed selective potency against staphylococcal strains, as well as Bacillus subtilis, Pseudomonas aeruginosa, and Candida species. researchgate.net The antimicrobial action of some of these derivatives is attributed to their ability to form stable complexes with bacterial DNA-gyrase or DNA-topoisomerase IV, ultimately leading to bacterial cell death. researchgate.net
In a study involving benzothiazole (B30560) incorporated thiazolidin-4-one derivatives synthesized from 3,5-dimethylphenylthiourea, several compounds exhibited notable antifungal activity. koreascience.kr Specifically, compounds with 2-chloro, 2,4-dichloro, and 4-nitro substitutions on the phenyl ring attached to the thiazolidin-4-one core showed good activity against various fungal strains. koreascience.kr Some derivatives of 1-phenyl-3-(5-phenyl-1H-imidazol-1-yl)thiourea have demonstrated excellent activity against a range of pathogenic and non-pathogenic bacteria and fungi. connectjournals.com Many of these compounds were particularly active against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli, Salmonella typhi, Klebsiella pneumoniae, and Pseudomonas aeruginosa. connectjournals.com
Furthermore, certain thiourea derivatives bearing a 3-amino-1H-1,2,4-triazole scaffold have shown high inhibition against Gram-positive cocci, including S. aureus and S. epidermidis, with minimum inhibitory concentration (MIC) values ranging from 4 to 32 μg/mL. nih.gov Some of these compounds also effectively inhibited biofilm formation in both methicillin-resistant and standard strains of S. epidermidis. nih.gov The antifungal activity of thiourea derivatives has also been observed against Candida albicans and Aspergillus niger. koreascience.krconnectjournals.com Research on thiourea derivatives of 2-thiophenecarboxylic acid has highlighted their inhibitory effects on the biofilm growth and microbial adherence of nosocomial Candida auris strains. nih.gov
Table 1: Antimicrobial Activity of Selected this compound Derivatives
| Compound Type | Target Organism(s) | Observed Activity |
|---|---|---|
| Benzothiazole incorporated thiazolidin-4-ones | Fungal strains | Good activity with 2-chloro, 2,4-dichloro, and 4-nitro substitutions. koreascience.kr |
| 1-Phenyl-3-(5-phenyl-1H-imidazol-1-yl)thioureas | S. aureus, B. subtilis, E. coli, S. typhi, K. pneumoniae, P. aeruginosa, C. albicans, A. niger | Excellent antibacterial and moderate antifungal activity. connectjournals.com |
| Thioureas with 3-amino-1H-1,2,4-triazole scaffold | S. aureus, S. epidermidis | High inhibition with MIC values of 4-32 μg/mL; biofilm inhibition. nih.gov |
| Thioureas of 2-thiophenecarboxylic acid | Candida auris | Notable inhibitory effect on biofilm growth and microbial adherence. nih.gov |
Anticancer and Antitumor Activities
Thiourea derivatives have emerged as a promising class of compounds in the field of oncology, with numerous studies highlighting their potential as anticancer and antitumor agents. sciencepublishinggroup.commdpi.com The structural versatility of thioureas allows for modifications that can lead to compounds with potent cytotoxic effects against various cancer cell lines. researchgate.net
One of the mechanisms by which thiourea derivatives exert their anticancer effects is through the inhibition of key enzymes and signaling pathways involved in cancer progression. For example, some derivatives have been found to inhibit receptor tyrosine kinases (RTKs) such as VEGFR2, VEGFR3, and PDGFRβ. researchgate.net A series of novel thiourea derivatives containing a 3,5-bis(trifluoromethyl)phenyl moiety demonstrated significant cytotoxic activities against seven cancer cell lines, including NCI-H460, Colo-205, HCT-116, MDA-MB-231, MCF-7, HepG2, and PLC/PRF/5. researchgate.net
The anticancer activity of thiourea derivatives is often linked to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. One study on a new N,N′-diarylthiourea derivative showed its effectiveness in suppressing the growth of MCF-7 breast cancer cells. mdpi.com This compound induced a significant increase in early and late apoptotic cells and caused cell cycle arrest in the S phase. mdpi.com Furthermore, it was observed to upregulate caspase-3, suggesting an intrinsic apoptotic pathway. mdpi.com
Research has also explored the structure-activity relationships of thiourea derivatives to optimize their anticancer potential. For instance, N-benzyl-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas have been synthesized and evaluated for their antitumor properties. jppres.com The presence of specific substituents on the aromatic rings can significantly influence the cytotoxic efficacy of these compounds.
Table 2: Anticancer and Antitumor Activity of Selected Thiourea Derivatives
| Compound Type | Cancer Cell Line(s) | Mechanism of Action/Observed Activity |
|---|---|---|
| Thioureas with 3,5-bis(trifluoromethyl)phenyl moiety | NCI-H460, Colo-205, HCT-116, MDA-MB-231, MCF-7, HepG2, PLC/PRF/5 | Cytotoxic activity; moderate inhibition of VEGFR2, VEGFR3, and PDGFRβ. researchgate.net |
| N,N′-Diarylthiourea derivative | MCF-7 (breast cancer) | Suppression of cell growth, induction of apoptosis, S phase cell cycle arrest, upregulation of caspase-3. mdpi.com |
| N-benzyl-(X-2-hydroxybenzyl)-N'-phenylthioureas | Various tumor cells | Antitumor activity. jppres.com |
Anticonvulsant Activity
Certain derivatives of thiourea have been investigated for their potential as anticonvulsant agents, showing promise in preclinical models of epilepsy. dergipark.org.trnih.gov The structural features of these compounds can be tailored to enhance their activity against different types of seizures.
In one study, a series of novel thiourea derivatives carrying a 5-cyclohexylamino-1,3,4-thiadiazole moiety were synthesized and evaluated for their anticonvulsant activity. nih.gov Some of these compounds demonstrated different effects in the pentylenetetrazole (PTZ) and maximal electroshock (MES) tests, suggesting potential therapeutic value in petit mal seizures. nih.gov Specifically, compounds with 2-methylphenyl, 4-chlorophenyl, allyl, and 4-methylphenyl substitutions on the thiourea pharmacophore increased the survival rate in the PTZ model. nih.gov
Another study focused on new thiourea derivatives prepared by reacting 4-aminophenylacetic acid with substituted isothiocyanates. dergipark.org.tr These compounds were tested for their anticonvulsant activity using the PTZ and MES tests in mice. One particular compound, (4-{[(4-chlorophenyl)thiocarbamoyl]amino}phenyl)acetic acid, was found to be more active than the other tested compounds. dergipark.org.tr It reduced convulsions across all grades, increased the convulsive threshold, prolonged the onset time of seizures, and significantly increased the survival percentage. dergipark.org.tr
Table 3: Anticonvulsant Activity of Selected Thiourea Derivatives
| Compound Type | Anticonvulsant Test Model | Key Findings |
|---|---|---|
| Thioureas with 5-cyclohexylamino-1,3,4-thiadiazole moiety | PTZ and MES tests | Active in petit mal seizure models; increased survival rate with specific phenyl substitutions. nih.gov |
| (4-{[(4-chlorophenyl)thiocarbamoyl]amino}phenyl)acetic acid | PTZ and MES tests | Reduced convulsions, increased convulsive threshold, prolonged seizure onset, and increased survival rate. dergipark.org.tr |
Anti-Leishmanial Activity
Thiourea derivatives have been identified as a promising class of compounds in the search for new treatments for leishmaniasis, a neglected tropical disease. nih.govnih.gov Researchers have designed and synthesized various thiourea-based compounds and evaluated their efficacy against different species of Leishmania.
In one study, a series of thiourea derivatives were designed, synthesized, and screened for their anti-leishmanial activity. nih.gov Several compounds demonstrated significant in vitro potency against L. major, L. tropica, and L. donovani promastigotes, with IC50 values in the low submicromolar range. nih.gov One compound showed high activity against the amastigotes of L. major. These compounds were found to exhibit good inhibitory potential against L. major dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1), suggesting an antifolate mechanism of action. nih.gov
Another study involved the synthesis of 23 thiourea derivatives of (±)-aminoglutethimide and their evaluation against promastigotes of L. major and L. tropica. nih.gov An N-benzoyl analogue was found to be potent against L. major and non-toxic to normal cells. nih.gov An N-hexyl compound was highly active against both species and lacked cytotoxicity. nih.gov Docking studies suggested that these inhibitors may target the folate and glycolytic pathways of the parasite. nih.gov
Table 4: Anti-Leishmanial Activity of Selected Thiourea Derivatives
| Compound Type | Leishmania Species | Key Findings |
|---|---|---|
| Dihydropyrimidine-based thioureas | L. major, L. tropica, L. donovani | Significant in vitro potency with low submicromolar IC50 values; inhibition of DHFR and PTR1. nih.gov |
| Thiourea derivatives of (±)-aminoglutethimide | L. major, L. tropica | Potent activity against promastigotes; potential targeting of folate and glycolytic pathways. nih.gov |
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies have provided valuable insights into the structural requirements for their antimicrobial, anticancer, anticonvulsant, and anti-leishmanial activities. dergipark.org.trnih.gov These studies guide the rational design of more potent and selective therapeutic agents.
Impact of Substituent Modifications on Biological Potency
The biological potency of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic rings and the thiourea moiety. dergipark.org.trnih.gov Modifications to these substituents can significantly alter the compound's electronic, steric, and lipophilic properties, thereby affecting its interaction with biological targets.
In the context of anti-leishmanial activity, SAR analysis has revealed that structural features such as carbon spacer length and lipophilicity are key to optimizing the compound's efficacy. mdpi.com For instance, in a series of thiourea derivatives, the presence of a 3,5-bis-(trifluoromethyl)phenyl unit was associated with activity against Leishmania, although it also conferred cytotoxicity. nih.gov This highlights the delicate balance between potency and toxicity that must be considered during drug design. The introduction of a piperidine-4-carboxylic acid scaffold has also been reported as an important modification in some anti-leishmanial derivatives. nih.gov
In the realm of anticonvulsant activity, the presence of a chloro group at the 4-position of the phenyl ring in (4-{[(phenyl)thiocarbamoyl]amino}phenyl)acetic acid derivatives was found to be more potent than a 2,4,6-trichloro substitution, despite the latter having higher lipophilicity. dergipark.org.tr This suggests that specific electronic and steric factors, rather than just lipophilicity, play a critical role in determining anticonvulsant efficacy.
Conformational Analysis and Bioactive Conformations
Conformational analysis is a key aspect of SAR studies, as it helps to identify the three-dimensional arrangement of atoms in a molecule that is responsible for its biological activity (the bioactive conformation). The flexibility of the thiourea linkage allows derivatives of this compound to adopt various conformations, and understanding which of these conformers binds to the biological target is essential for designing more effective drugs.
While specific conformational analysis studies on this compound derivatives are not extensively detailed in the provided context, the principles of conformational analysis are broadly applicable. For instance, in the study of flavonoid analogues, conformational analysis was used to determine the orientation of different ring systems relative to each other. mdpi.com Such analyses, often aided by computational methods like Density Functional Theory (DFT), can help in understanding the spatial arrangement of key functional groups and their interactions with receptor binding sites. mdpi.commdpi.com The identification of low-energy, stable conformers can provide a starting point for molecular docking studies to predict the binding modes of these compounds with their target enzymes or receptors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to ascertain the relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is instrumental in drug discovery for predicting the activity of new molecules, thereby optimizing the selection of candidates for synthesis and further testing. nih.govnih.gov For thiourea derivatives, QSAR studies often correlate physicochemical properties, such as hydrophobicity and electronic effects, with their observed pharmacological activities. nih.govresearchgate.net
A 3D-QSAR model was developed for a series of thiourea analogs as neuraminidase inhibitors, demonstrating a strong correlation between predicted binding affinity and experimental inhibitory concentration (pIC₅₀). nih.gov The model indicated that electrostatic, hydrophobic, and steric interactions are critical for the inhibitory activity. nih.gov Another study on thiourea derivatives with anticancer activity identified lipophilicity (LogP), specific bond lengths, and the vibration frequency of a carbonyl group as key descriptors in predicting activity against liver cancer. sciencepublishinggroup.comscichemj.org The statistical quality of this model (R²=0.906) confirmed its acceptability and predictive power. sciencepublishinggroup.comscichemj.org
While these studies establish the utility of QSAR in understanding thiourea derivatives, specific QSAR models exclusively for this compound derivatives are not extensively detailed in the reviewed literature. However, the general principles derived from these studies are applicable. For instance, a QSAR study on a series of thiourea derivatives calculated LogP values between 0.52 and 1.20, suggesting an adequate lipophilic character for promising bioavailability. nih.gov Such models help in prioritizing chemical structures for synthesis, reducing the reliance on animal testing by predicting biological activities and potential toxicity early in the drug design phase. nih.govnih.gov
In Vitro and In Vivo Pharmacological Evaluation
The pharmacological potential of new chemical entities is assessed through a combination of in vitro (laboratory-based) and in vivo (animal-based) studies. These evaluations are crucial for determining the efficacy, mechanism of action, and metabolic fate of drug candidates.
Cell-Based Assays for Efficacy and Cytotoxicity
Cell-based assays are a fundamental tool for evaluating the efficacy and cytotoxicity of novel compounds. These in vitro tests utilize various human cancer cell lines to determine a compound's ability to inhibit cell growth or induce cell death.
A study on a series of 1,3-disubstituted thiourea analogs incorporating a 3-(trifluoromethyl)phenyl moiety evaluated their cytotoxic activity against a panel of cancer cell lines, including colon (SW480, SW620), prostate (PC3), and leukemia (K-562), as well as normal keratinocyte cells (HaCaT) to assess selectivity. nih.gov Several compounds demonstrated high cytotoxicity, with IC₅₀ values (the concentration required to inhibit 50% of cell growth) under 10 µM. nih.gov Notably, derivatives with 3,4-dichloro- and 4-CF₃-phenyl substituents showed the highest activity, with IC₅₀ values ranging from 1.5 to 8.9 µM. nih.gov These compounds were found to be more effective than the reference drug cisplatin (B142131) against certain cell lines. nih.gov
The mechanisms of action for the most potent thioureas were further investigated, revealing their ability to reduce the number of cancerous cells by 20–93% and induce apoptosis (programmed cell death). nih.gov For example, the 3,4-dichlorophenyl derivative induced late apoptosis in 95–99% of colon cancer cells. nih.gov
Similarly, a study on new N,N′-diarylthiourea derivatives tested their cytotoxic effects on the MCF-7 breast cancer cell line. mdpi.com One compound, in particular, was identified as the most effective, with an IC₅₀ value of 338.33 ± 1.52 µM, while showing no cytotoxic effects on normal human lung cells. mdpi.com This compound was found to induce apoptosis and cause cell cycle arrest in the S phase. mdpi.com
While these findings are for structurally related phenylthiourea derivatives, they highlight the methodologies used and the potential for this class of compounds as cytotoxic agents. Data specific to this compound derivatives was not available in the reviewed literature.
Table 1: Cytotoxicity of Selected 1,3-Disubstituted Phenylthiourea Analogs
| Compound | Substitution | Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| 2 | 3,4-dichlorophenyl | SW480 | 1.5 ± 0.35 |
| 2 | 3,4-dichlorophenyl | SW620 | 3.1 ± 0.47 |
| 2 | 3,4-dichlorophenyl | PC3 | 4.9 ± 0.77 |
| 2 | 3,4-dichlorophenyl | K-562 | 2.0 ± 0.28 |
| 8 | 4-CF₃-phenyl | SW480 | 8.9 ± 1.25 |
| 8 | 4-CF₃-phenyl | SW620 | 4.8 ± 0.96 |
| 8 | 4-CF₃-phenyl | PC3 | 7.9 ± 1.01 |
| 8 | 4-CF₃-phenyl | K-562 | 5.5 ± 0.64 |
Data sourced from a study on 3-(trifluoromethyl)phenylthiourea (B159877) analogs. nih.gov
Metabolic Pathway Investigations in Biological Systems
Understanding the metabolic fate of a compound is critical for its development as a therapeutic agent. In vivo studies, typically in animal models like rats, are conducted to identify the biotransformation pathways and the resulting metabolites.
One pertinent study investigated the in vivo metabolism of N-phenyl-N'-(3,5-dimethylpyrazole-4-yl)thiourea in rats. nih.gov It is important to note that in this derivative, the dimethyl substitution is on a pyrazole (B372694) ring, not the phenyl group as in this compound. Following intraperitoneal administration, blood samples were collected over 48 hours. nih.gov Analysis using High-Performance Liquid Chromatography (HPLC) revealed that the parent compound was present at all time points, along with small quantities of metabolites, indicating that the compound is metabolized, albeit not extensively, within the studied timeframe. nih.gov
Another investigation focused on the biotransformation of N-(substituted phenyl)-N'-(1,3,5-trimethylpyrazole-4-yl)thioureas. The study identified N-dealkylation as a metabolic pathway, resulting in the formation of N-(4-fluoro/chloro-phenyl)-N'-(3,5-dimethylpyrazole-4-yl)thioureas. nih.gov These metabolites were identified in plasma samples by comparison with synthesized reference standards via HPLC. nih.gov
These studies provide insight into the potential metabolic pathways for thiourea derivatives, such as N-dealkylation. However, direct metabolic investigations specifically for this compound derivatives were not found in the available literature.
Pharmacokinetic Profiling and Oral Bioavailability
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. Profiling these parameters is essential to determine how a drug is processed and to assess its potential for oral administration.
While specific pharmacokinetic data for this compound derivatives are not available in the reviewed literature, general insights can be drawn from QSAR studies on related thiourea compounds. A study performing QSAR analysis on a series of thiourea derivatives predicted LogP values—an indicator of lipophilicity—in a range that suggests promising oral bioavailability. nih.gov Compounds with adequate lipophilicity are more likely to be absorbed through the intestine after oral administration. nih.gov
The lack of experimental in vivo pharmacokinetic data for this compound derivatives underscores a gap in the current research landscape. Such studies would be necessary to determine key parameters like half-life, clearance, volume of distribution, and ultimately, the fraction of the drug that reaches systemic circulation after oral intake (oral bioavailability).
Computational Chemistry and Molecular Modeling of 3,5 Dimethylphenylthiourea
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in drug discovery for forecasting the interaction between a small molecule ligand and a protein's binding site. ekb.eg For derivatives of thiourea (B124793), docking studies have been employed to explore their inhibitory potential against various enzymes by analyzing their binding conformations and affinities. nih.govrsc.orgrsc.org
Docking simulations for 3,5-Dimethylphenylthiourea would involve placing the molecule into the active site of a target protein to predict its binding mode and estimate its binding affinity. The thiourea moiety is crucial for interaction, typically acting as both a hydrogen bond donor (via the N-H groups) and acceptor (via the sulfur atom). The 3,5-dimethylphenyl group contributes to binding through hydrophobic and van der Waals interactions.
The binding affinity is quantified using scoring functions, which estimate the free energy of binding. A lower score typically indicates a more favorable binding affinity. nih.gov Studies on similar N,N'-disubstituted thioureas have shown that their binding energies can vary depending on the target and the specific substitutions on the phenyl ring. researchgate.net For instance, in a hypothetical docking against a protein kinase, the predicted binding affinities could be presented as follows:
| Docking Software | Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, µM) |
| AutoDock Vina | Kinase Domain | -8.5 | 0.45 |
| Glide | Kinase Domain | -8.2 | 0.62 |
| GOLD | Kinase Domain | -7.9 | 0.98 |
This table presents illustrative data based on typical results for similar compounds, as specific docking results for this compound were not available in the searched literature.
A critical output of molecular docking is the identification of key amino acid residues within the protein's active site that interact with the ligand. For phenylthiourea (B91264) derivatives, interactions commonly involve:
Hydrogen Bonds: The N-H protons of the thiourea group can form hydrogen bonds with backbone carbonyls or side chains of polar amino acids like Aspartate, Glutamate, and Alanine. biointerfaceresearch.com
Hydrophobic Interactions: The dimethylphenyl ring can engage in hydrophobic interactions with nonpolar residues such as Leucine, Isoleucine, and Valine.
Pi-Stacking/Pi-Cation Interactions: The aromatic phenyl ring can interact with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
A summary of potential key interactions for this compound within a hypothetical kinase binding site is detailed below.
| Interaction Type | Ligand Moiety | Interacting Protein Residue | Distance (Å) |
| Hydrogen Bond | Thiourea N-H | Asp100 | 2.1 |
| Hydrogen Bond | Thiourea N-H | Leu98 | 2.3 |
| Hydrophobic | Dimethylphenyl | Ala96, Glu112 | N/A |
| Van der Waals | Full Ligand | Gly97, Arg111, Met132 | N/A |
This table is a representative example based on interactions observed for analogous thiourea compounds docked in protein active sites. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems, allowing for the assessment of the stability of a ligand-receptor complex and the nature of its dynamic interactions in a simulated physiological environment. researchgate.netscfbio-iitd.res.in
MD simulations are used to evaluate the stability of the binding pose predicted by molecular docking. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) and the Radius of Gyration (Rg) are calculated over the simulation trajectory. A stable RMSD value for the ligand and protein suggests that the complex remains in a consistent conformational state. ekb.eg Similarly, a stable Rg value indicates that the protein maintains its structural compactness upon ligand binding. ekb.eg Studies on thiourea derivatives have shown that stable complexes typically exhibit low RMSD fluctuations over simulation times of 100 to 200 nanoseconds. nih.govacs.org
| Simulation Metric | System | Average Value (Å) | Fluctuation (Å) |
| RMSD | Protein Backbone | 1.5 | ± 0.2 |
| RMSD | Ligand | 0.8 | ± 0.3 |
| Radius of Gyration (Rg) | Protein | 16.2 | ± 0.06 |
This table contains exemplary data reflecting typical stability metrics for a stable protein-ligand complex during an MD simulation. ekb.eg
MD simulations allow for a dynamic exploration of the non-covalent interactions between the ligand and the receptor. The persistence of hydrogen bonds, hydrophobic contacts, and water-mediated interactions throughout the simulation provides a measure of their strength and importance for binding stability. acs.org Intramolecular hydrogen bonds within the this compound molecule can also be monitored to understand its conformational preferences. The analysis of intermolecular forces confirms the key residues involved in anchoring the ligand within the binding pocket and provides a more realistic view of the interaction energetics than static docking models. acs.org
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. mdpi.comnih.gov These methods provide detailed information on molecular orbitals, charge distribution, and other electronic descriptors.
For this compound, DFT calculations can elucidate its fundamental chemical properties. Key parameters derived from these calculations include:
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = ELUMO – EHOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. tandfonline.com
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For thiourea derivatives, the sulfur and nitrogen atoms are typically electron-rich sites.
| Quantum Chemical Parameter | Calculated Value |
| EHOMO | -6.1 eV |
| ELUMO | -1.5 eV |
| Energy Gap (ΔE) | 4.6 eV |
| Chemical Potential (µ) | -3.8 eV |
| Chemical Hardness (η) | 2.3 eV |
| Electrophilicity Index (ω) | 3.1 eV |
This table presents representative quantum chemical data for a substituted phenylthiourea derivative based on values reported in the literature for analogous compounds. scispace.com
Computational Approaches for Drug Target Identification and Deconvolution
Identifying the biological targets of a compound is a central challenge in drug discovery. Computational methods have become indispensable for predicting these drug-target interactions (DTIs), thereby accelerating the research pipeline. nih.govrsc.org These approaches can be broadly categorized into ligand-based and target-based methods. nih.gov
Ligand-based methods rely on the principle that molecules with similar structures often have similar biological activities. nih.gov Techniques like chemical similarity searching and pharmacophore modeling are used when the structure of the target is unknown but a set of active ligands has been identified. nih.gov
Target-based methods, such as molecular docking, are employed when the three-dimensional structure of the biological target is available. dergipark.org.tr Docking algorithms predict the preferred orientation of a ligand when bound to a target, estimating the strength of the interaction. dergipark.org.tr This allows for the virtual screening of large compound libraries to identify potential hits. nih.gov Furthermore, network-based approaches integrate information from genomics, proteomics, and pharmacogenomics to construct interaction networks that can reveal potential drug targets. nih.gov
The most powerful strategies in modern drug discovery involve the integration of computational predictions with experimental validation in an iterative cycle. mdpi.com This hybrid approach leverages the speed of computational screening and the reliability of experimental testing to efficiently explore a vast chemical space and identify promising drug candidates. mdpi.comresearchgate.net
The typical workflow begins with computational methods like virtual screening to predict potential interactions. The top-ranked candidates from these predictions are then synthesized and tested experimentally through in vitro or in vivo assays. mdpi.com The results from these experiments provide crucial feedback that is used to refine the computational models, leading to more accurate predictions in subsequent rounds. researchgate.net This iterative process of prediction, testing, and model refinement enhances the efficiency of discovering novel ligands and helps overcome the limitations of purely computational or experimental approaches alone. mdpi.comresearchgate.net
Coordination Chemistry of 3,5 Dimethylphenylthiourea As a Ligand
Synthesis and Characterization of Metal Complexes with 3,5-Dimethylphenylthiourea
The synthesis of metal complexes involving thiourea-based ligands is typically straightforward. A common method involves the reaction of the ligand, dissolved in a suitable organic solvent like methanol, ethanol, or acetone (B3395972), with a solution of a metal salt, often a metal halide. mdpi.commaterialsciencejournal.org The resulting complex frequently precipitates from the reaction mixture upon stirring and can be isolated by filtration. materialsciencejournal.org
The formation of different types of complexes can be controlled by the reaction conditions. For instance, in the synthesis of complexes with related N-substituted thiourea (B124793) ligands, the presence or absence of a base, such as triethylamine (Et₃N), can dictate the coordination mode of the ligand. mdpi.com Reactions conducted without a base often yield complexes where the thiourea ligand is neutral and coordinates as a monodentate ligand. Conversely, the addition of a base can facilitate the deprotonation of an N-H group, leading to the formation of an anionic ligand that coordinates in a bidentate fashion. mdpi.comsemanticscholar.org
| Metal Ion (M) | Reaction Conditions | Complex Type | Coordination Mode |
|---|---|---|---|
| Cu(II), Pd(II), Pt(II), Hg(II) | 2:1 ligand-to-metal ratio, no base | [MCl₂(κ¹S-HPMCT)₂] | Monodentate (S-bonded) mdpi.comsemanticscholar.org |
| Ni(II), Cu(II), Pd(II), Pt(II), Zn(II), Cd(II), Hg(II) | 2:1 ligand-to-metal ratio, with Et₃N | [M(κ²S,N-PMCT)₂] | Bidentate (S,N-bonded) mdpi.comsemanticscholar.org |
This compound, like other N,N'-disubstituted thioureas, exhibits versatile coordination behavior. mdpi.com The primary binding modes observed are:
Monodentate Coordination: The ligand can coordinate to a metal center through the sulfur atom (κ¹S). mdpi.comnih.gov In this mode, the thiourea acts as a neutral ligand. This is a common coordination mode, particularly in the absence of a base. mdpi.comsemanticscholar.org
Bidentate Chelation: Following deprotonation of one of the nitrogen atoms, the ligand can act as an anionic bidentate ligand, coordinating through both the sulfur and the deprotonated nitrogen atom (κ²S,N). mdpi.comsemanticscholar.org This mode results in the formation of a stable chelate ring.
The coordination geometry of the resulting complex is determined by the metal ion's electronic configuration, oxidation state, and coordination number. For divalent metal ions, four-coordinate geometries are common.
Square Planar: This geometry is frequently observed for d⁸ metal ions such as Pd(II), Pt(II), and sometimes Ni(II). mdpi.comnih.gov
Tetrahedral: This geometry is typical for d¹⁰ metal ions like Zn(II) and can also be adopted by other metals such as Co(II). nih.gov
The identity of the metal ion plays a crucial role in determining the structure and stoichiometry of the resulting complex. mdpi.com Different metal ions have varying preferences for coordination numbers, geometries, and the hardness/softness of donor atoms, which influences how they interact with the this compound ligand.
For example, the reaction of a thiourea derivative with a series of different divalent metal ions under identical conditions can lead to complexes with distinct coordination modes. As shown in Table 1, the presence of a base induces a shift from monodentate to bidentate coordination for a range of metals. mdpi.com However, the specific metal ion can also influence the stability and favorability of one coordination mode over another. The formation of coordination polymers can also be highly dependent on the choice of the metal center, with different ions promoting the assembly of diverse and complex framework structures. mdpi.com
Spectroscopic and Magnetic Properties of Coordination Complexes
Spectroscopic Properties
Spectroscopic analysis is fundamental to understanding the coordination of this compound to a metal ion.
Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic bands for N-H and C=S stretching. Upon coordination, these bands undergo noticeable shifts. A shift in the C=S stretching vibration to a lower wavenumber is indicative of coordination through the sulfur atom. nih.gov If the ligand coordinates in a bidentate S,N-manner, the N-H stretching vibration may disappear (due to deprotonation) or shift significantly, and the C-N stretching frequency often shifts to a higher wavenumber. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide valuable insights. In the ¹H NMR spectrum, the signal for the N-H proton typically shifts downfield upon S-coordination, suggesting an increase in electron density withdrawal from the nitrogen. mdpi.com The disappearance of this peak is strong evidence for deprotonation and N,S-bidentate chelation. mdpi.com In the ¹³C NMR spectrum, the resonance for the thiocarbonyl carbon (C=S) is particularly diagnostic. A downfield shift of this signal upon complexation indicates a decrease in electron density at the carbon atom, consistent with coordination of the sulfur atom to the metal. mdpi.comnih.gov
| Spectroscopic Technique | Group | Observation in Free Ligand | Change Upon Coordination | Inference |
|---|---|---|---|---|
| IR | ν(C=S) | ~181.9 ppm (for a similar ligand) nih.gov | Shifts downfield (e.g., to 176-177 ppm) nih.gov | S-coordination nih.gov |
| ν(N-H) | Present | Shifts or disappears | N-coordination (after deprotonation) mdpi.com | |
| NMR | ¹H (N-H) | Present at a specific chemical shift | Shifts downfield or disappears | S-coordination or S,N-coordination mdpi.com |
| ¹³C (C=S) | ~174.80–177.31 ppm (for a similar ligand) mdpi.com | Shifts downfield by ~6 ppm mdpi.com | S-coordination mdpi.com |
Magnetic Properties
The magnetic properties of coordination compounds arise from the presence of unpaired electrons in the d-orbitals of the central transition metal ion. unacademy.com Complexes can be classified as:
Paramagnetic: If they contain one or more unpaired electrons. These materials are weakly attracted by an external magnetic field. fiveable.me
Diamagnetic: If all electrons are paired. These materials are weakly repelled by a magnetic field. fiveable.me
The magnitude of the paramagnetic effect is quantified by the magnetic moment (μ), which is primarily determined by the number of unpaired electrons (n). iitk.ac.inscribd.com The spin-only magnetic moment can be estimated using the formula:
μ_so = √[n(n+2)] B.M. (Bohr Magnetons) iitk.ac.in
By experimentally measuring the magnetic susceptibility of a this compound complex, its magnetic moment can be calculated. This value provides critical information about the number of unpaired electrons, which in turn helps to determine the oxidation state and the coordination geometry (e.g., distinguishing between high-spin and low-spin octahedral complexes or between square planar and tetrahedral geometries). fiveable.meiitk.ac.in
Redox Processes and Electrochemical Behavior of Complexes
The electrochemical behavior of metal complexes with this compound can be investigated using techniques like cyclic voltammetry (CV). cardiff.ac.uk This method provides information on the redox potentials of the metal center and/or the ligand, the stability of different oxidation states, and the reversibility of the electron transfer processes.
The redox properties are influenced by several factors, including the nature of the metal ion, the coordination environment, and the electronic properties of the ligand itself. The electron-donating or -withdrawing nature of the 3,5-dimethylphenyl substituent can modulate the electron density at the metal center, thereby shifting its redox potentials.
Studies on related thiosemicarbazone and organometallic complexes show that both metal-centered and ligand-centered redox processes can occur. cardiff.ac.ukresearchgate.net For example, Cu(II) complexes may undergo a quasi-reversible one-electron reduction to Cu(I), while Ni(II) complexes might show irreversible redox peaks. cardiff.ac.uk The electrochemical profile of a complex is a key characteristic that can be important for its potential applications in areas such as catalysis and materials science. nsf.gov
Theoretical Studies of Metal-Ligand Bonding and Electronic Structure
Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for understanding the nature of metal-ligand bonding and the electronic structure of complexes with this compound. mdpi.comnih.gov
DFT calculations allow for the geometry optimization of the complexes, providing theoretical structures that can be compared with experimental data from X-ray crystallography. mdpi.com These calculations can confirm coordination geometries (e.g., square planar or tetrahedral) and reveal subtle changes in the ligand's bond lengths and angles upon coordination to the metal. mdpi.com
Furthermore, theoretical studies provide insight into the electronic properties of the complexes. uaeu.ac.ae
Molecular Orbital (MO) Analysis: This analysis helps to describe the metal-ligand bond in terms of σ- and π-interactions. Ligand Field Theory (LFT), an application of MO theory to transition metal complexes, describes how the interaction between metal d-orbitals and ligand orbitals leads to a splitting of the d-orbital energies, which determines the complex's spectroscopic and magnetic properties. wikipedia.org
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to calculate the natural charges on the metal and donor atoms, providing a quantitative picture of the electron distribution and the degree of covalency in the metal-ligand bonds. uaeu.ac.ae
Vibrational Frequency Calculations: Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR spectra, confirming the coordination mode of the ligand. mdpi.com
Potential Applications of this compound Metal Complexes
Metal complexes of thiourea derivatives are explored for a variety of potential applications, stemming from their diverse structural and electronic properties.
Biological Activity: A significant area of research is the biological activity of these complexes. Thiourea derivatives and their metal complexes have shown promise as potential antimicrobial (antibacterial and antifungal), antitumor, and antiviral agents. nih.govnih.govresearchgate.net The coordination of a metal ion can enhance the biological efficacy of the organic ligand. mdpi.comcsic.es
Catalysis: Transition metal complexes are central to catalysis. Palladium complexes of bulky thiourea ligands have been reported as highly active catalysts for important organic transformations such as Heck and Suzuki cross-coupling reactions. nih.gov Other complexes have been investigated for transfer hydrogenation reactions. nih.gov
Analytical Chemistry: Thiourea-based ligands have been utilized in analytical applications, such as for the preconcentration of metal ions from dilute solutions by modifying solid supports. researchgate.net
Catalytic Applications Involving 3,5 Dimethylphenylthiourea and Its Derivatives
3,5-Dimethylphenylthiourea as a Ligand in Catalytic Systems
Thiourea (B124793) and its derivatives are structurally versatile ligands capable of coordinating with a variety of metal centers to form stable complexes. nih.gov Their ligating properties stem from the presence of both sulfur and nitrogen atoms, which have a multitude of bonding possibilities. nih.gov These characteristics allow them to act as ligands in metal-catalyzed reactions, where they can influence the activity and selectivity of the metallic center. researchgate.net The specific substituents on the aryl group of an N-aryl thiourea can modulate the electronic density at the coordination site and impose steric constraints around the metal, thereby affecting the catalytic performance. nih.gov
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, utilized for creating carbon-carbon bonds, typically between an organoborane and an organic halide, catalyzed by a palladium complex. The design of ligands for the palladium catalyst is crucial for the reaction's success, as they influence the key steps of oxidative addition and reductive elimination. libretexts.org While a vast array of ligands, particularly phosphine-based ones, have been developed for this reaction, the application of thiourea derivatives is less common. Although thiourea-based compounds are known to coordinate with transition metals, specific, detailed studies on the application of this compound as a primary ligand in Suzuki-Miyaura coupling were not prominent in the surveyed literature. Generally, effective ligands for this reaction are designed with electron-rich and sterically bulky features to facilitate the catalytic cycle. libretexts.org
Catalytic dehydrogenation is an important transformation for the synthesis of unsaturated compounds. These reactions often employ transition metal catalysts to facilitate the removal of hydrogen. Thiourea derivatives can form stable complexes with metals like ruthenium, which are active in hydrogenation and dehydrogenation processes. nih.gov For instance, ruthenium complexes with acylthiourea ligands have been studied for transfer hydrogenation, a related process, where the ligand's structure impacts steric effects around the metal center. nih.gov However, specific research documenting the performance of this compound as a ligand in dedicated dehydrogenation reactions is not extensively detailed in available scientific reports.
Hydrofunctionalization reactions, which involve the addition of an H-X molecule across an unsaturated bond, are fundamental processes in organic synthesis. These reactions are often catalyzed by transition metal complexes. The nature of the ligand is critical in controlling the regioselectivity and enantioselectivity of the transformation. While the coordination chemistry of thioureas suggests their potential as ligands in such systems, specific examples detailing the use of this compound in catalytic hydrofunctionalization reactions are not widely reported.
Thiourea Organocatalysis
Beyond their role as ligands in organometallic chemistry, thiourea derivatives have emerged as a privileged class of organocatalysts. rsc.orgresearchgate.net This mode of catalysis does not involve a metal center; instead, the thiourea moiety activates substrates through non-covalent interactions, specifically via double hydrogen bonding. rsc.org
The two N-H protons of the thiourea group can form hydrogen bonds with an electrophilic substrate, such as a carbonyl compound. This interaction polarizes the substrate, making it more susceptible to nucleophilic attack. Simultaneously, the catalyst can stabilize the developing negative charge in the transition state. The effectiveness of the thiourea catalyst is heavily influenced by the substituents attached to the nitrogen atoms. Electron-withdrawing groups on the aryl rings increase the acidity of the N-H protons, enhancing their hydrogen-bonding capability. A prominent example is Schreiner's thiourea, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, whose trifluoromethyl groups make it a highly effective catalyst for a range of organic transformations. rsc.org
In the case of this compound, the methyl groups are electron-donating, which would decrease the acidity of the N-H protons compared to an unsubstituted phenylthiourea (B91264) or one with electron-withdrawing groups. This would generally result in weaker hydrogen-bond donation and potentially lower catalytic activity in reactions that rely on this activation mode.
| Catalyst Type | Activation Mode | Key Features |
| Metal-Thiourea Complex | Lewis Acid/Redox | Coordination of thiourea ligand to a metal center. Catalytic activity depends on the metal. |
| Thiourea Organocatalyst | Hydrogen Bonding | Activation of electrophiles through double H-bonding from the N-H groups of the thiourea. |
Mechanism of Catalytic Action and Ligand Effects
The mechanism by which this compound influences a catalytic reaction depends on its role as either a ligand for a metal or as an organocatalyst.
As a Ligand: When coordinated to a metal, the thiourea derivative primarily acts as a spectator ligand, modifying the electronic and steric environment of the metal center. The sulfur atom is typically the primary donor site. The properties of the ligand can affect the stability of the catalytic species and the kinetics of elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination.
As an Organocatalyst: The mechanism is predicated on its function as a hydrogen-bond donor. The thiourea group acts as a "scaffold" that positions the two N-H groups to interact with a substrate, activating it for a subsequent reaction. The strength of this interaction is a key determinant of the catalyst's efficiency.
The catalytic performance of this compound is governed by the interplay of steric and electronic effects imparted by the 3,5-dimethylphenyl group. chemrxiv.org
Electronic Effects: The two methyl groups at the meta-positions of the phenyl ring exert a positive inductive effect (+I). This electron-donating nature increases the electron density on the nitrogen atom and, consequently, on the sulfur atom.
In metal catalysis , this increased electron donation can strengthen the ligand-metal bond, potentially stabilizing the catalyst. However, it can also affect the redox potential of the metal center, which may be beneficial or detrimental depending on the specific reaction mechanism.
In organocatalysis , the electron-donating effect decreases the acidity of the N-H protons, making the compound a weaker hydrogen-bond donor compared to analogues with electron-withdrawing substituents. ubaya.ac.id
Steric Effects: The methyl groups also introduce steric bulk.
In metal catalysis , the steric hindrance from the methyl groups can influence the coordination geometry around the metal center. chemrxiv.org This can create a specific pocket for substrate binding, potentially leading to higher selectivity. It can also disfavor the coordination of bulky substrates or prevent catalyst deactivation pathways.
In organocatalysis , the steric profile of the catalyst can influence the stereochemical outcome of a reaction by dictating the orientation of the substrate when it binds to the catalyst through hydrogen bonds.
| Parameter | Effect of 3,5-Dimethyl Groups | Consequence in Metal Catalysis | Consequence in Organocatalysis |
| Electronic | Electron-donating (+I effect) | Increased electron density on N and S; potentially stronger ligand-metal bond. | Decreased acidity of N-H protons; weaker H-bond donor capability. |
| Steric | Increased bulk around the N-atom | Influences coordination number and geometry; may enhance selectivity. | Can create a chiral pocket, influencing enantioselectivity in asymmetric reactions. |
Despite a comprehensive search for scholarly articles and research data, there is currently insufficient information available in the public domain regarding the specific catalytic applications of This compound in the field of enantioselective catalysis. Research in organocatalysis has extensively focused on thiourea derivatives; however, the literature predominantly highlights derivatives with electron-withdrawing substituents, such as the 3,5-bis(trifluoromethyl)phenyl group, which enhance the acidity of the thiourea protons and, consequently, their catalytic activity.
The specific role and efficacy of the 3,5-dimethylphenyl substituent in modulating the catalytic properties of thiourea for enantioselective transformations have not been detailed in the available scientific literature. As a result, a thorough and scientifically accurate article focusing solely on the catalytic applications of this compound, as per the requested outline, cannot be generated at this time.
Further research and publication of studies specifically investigating the catalytic potential of this compound and its derivatives are needed to provide the detailed findings required for the requested article.
Toxicological Considerations and Environmental Fate of 3,5 Dimethylphenylthiourea
Toxicological Mechanisms of Thiourea (B124793) Derivatives
Thiourea derivatives exert their toxic effects through various mechanisms, often related to the presence of the thiocarbonyl group. A significant mechanism for some arylthioureas is their metabolism, which can lead to the release of toxic substances. For instance, studies on phenylthiourea (B91264) suggest that its toxicity in rats may be linked to the in vivo release of hydrogen sulfide (B99878) (H₂S). acs.org Another key toxicological pathway for phenylthiourea (PTU) and its derivatives is the inhibition of specific enzymes. medchemexpress.comnih.gov PTU is a well-documented, potent inhibitor of phenoloxidase (also known as tyrosinase), a key enzyme in the process of melanization. medchemexpress.comnih.govebi.ac.uk This inhibition is competitive and can interfere with biological processes that rely on phenoloxidase activity. nih.gov The structural features of substituted phenylthioureas, particularly the presence of sulfur and nitrogen atoms, are crucial to their biological and pharmacological activities. ijcrt.org
Cellular Responses and Pathways of Toxicity
At the cellular level, the toxic action of thiourea derivatives can manifest as cytotoxicity, impacting cell viability and proliferation. nih.gov Studies on various 1,3-disubstituted thiourea derivatives have demonstrated significant cytotoxic activity against several human cancer cell lines, including colon, prostate, and leukemia cells. nih.gov The observed cellular responses include a reduction in the number of viable cancer cells and the induction of apoptosis. tcichemicals.com For example, certain trifluoromethyl-phenylthiourea analogs have been shown to exert strong pro-apoptotic activity in colon cancer cells. tcichemicals.com
The specific pathways targeted can vary depending on the derivative's structure. Some quinolinyl-piperazine compounds with a thiourea scaffold have been found to compromise the membrane integrity of the cytoplasm, mitochondria, and lysosomes in cancer cells. nih.gov Furthermore, other derivatives have been reported to suppress cancer cell proliferation and migration by inhibiting specific signaling pathways, such as the Wnt/β-catenin pathway. nih.gov The inhibition of phenoloxidase by phenylthiourea represents a direct enzymatic pathway of toxicity, disrupting melanin (B1238610) synthesis and potentially other phenol-oxidizing processes within the cell. nih.govebi.ac.uk
Acute and Chronic Toxicity Studies
Acute toxicity studies have been conducted on N-phenylthiourea, a parent compound to 3,5-dimethylphenylthiourea. These studies classify the compound as highly toxic. tcichemicals.comcaymanchem.comnoaa.gov Acute exposure in humans can lead to symptoms such as vomiting, respiratory distress, and cyanosis. noaa.gov Inhalation may irritate the nose, throat, and lungs, with higher exposures potentially causing pulmonary edema, a serious medical condition characterized by fluid accumulation in the lungs. nj.gov
Interactive Table: Acute Toxicity of N-Phenylthiourea in Rats
| Route of Administration | Test Species | LD50 (Lethal Dose, 50%) | Reference |
| Oral | Rat | 3 mg/kg | tcichemicals.com |
| Intraperitoneal | Rat | 5 mg/kg | tcichemicals.com |
This table is interactive. Click on the headers to sort.
Information on the chronic toxicity of phenylthiourea derivatives is more limited. nj.gov Long-term, sublethal exposure to phenylthiourea has been associated with antithyroid activity and hyperglycemia. noaa.gov However, comprehensive studies on other long-term health effects are lacking, and based on currently available data, there is no evidence to suggest that N-phenylthiourea causes cancer in animals. nj.gov
Biotransformation and Metabolism in Biological Systems
The biotransformation of thiourea derivatives is a critical aspect of their toxicology. The metabolism of arylthioureas can result in the formation of various metabolites, some of which may be responsible for the observed toxicity. acs.orgnih.gov A key metabolic process for phenylthiourea is desulfuration, which involves the removal of the sulfur atom from the thiocarbonyl group. This process is thought to be responsible for the release of hydrogen sulfide (H₂S) in tissues, which could be a primary contributor to the compound's acute toxicity. acs.org
The metabolism can be influenced by the presence of other compounds. For example, the metabolic effects of phenylthiourea can be altered by the administration of other sulfur-containing compounds. nih.gov Phenylthiourea is also known to inhibit phenoloxidase, an enzyme involved in the oxidation of phenols. nih.gov This interaction suggests that the compound can directly interfere with specific metabolic pathways. The biotransformation likely follows general xenobiotic metabolism pathways, including Phase I (functionalization) and Phase II (conjugation) reactions to increase water solubility and facilitate excretion, although specific pathways for this compound are not well-documented.
Environmental Degradation Pathways and Persistence
The environmental fate of this compound is determined by its susceptibility to various degradation processes, which can be broadly categorized as abiotic and biotic. The persistence of the compound in soil and water depends on the rates of these degradation reactions.
Abiotic Degradation (e.g., Hydrolysis, Photodegradation)
Hydrolysis: The thiourea functional group can undergo hydrolysis, particularly under alkaline conditions. wikipedia.orgresearchgate.net The process can be considered a second-order reaction involving the thiourea molecule and a hydroxide (B78521) ion. researchgate.net This reaction leads to the cleavage of the carbon-sulfur bond, a process known as desulfuration. researchgate.net While thiourea itself is reported to be stable to hydrolysis at neutral environmental pH, the reaction can be catalyzed by certain metal ions. researchgate.netnih.gov
Photodegradation: Phenylthiourea derivatives are known to interact with ultraviolet (UV) radiation. researchgate.net Studies on the related insecticide diafenthiuron, which is a substituted phenylthiourea, show that direct photolysis is a major degradation pathway in aqueous solutions. nih.gov Sunlight degradation of this compound yields two primary products: a carbodiimide (B86325) derivative and a urea (B33335) analog, with the carbodiimide being an intermediate that is further photo-transformed into the urea compound. nih.gov The process is influenced by environmental factors, with the presence of substances like humic acids enhancing the degradation rate. nih.gov Research on other phenylurea herbicides also demonstrates that photodegradation can occur efficiently in water under natural sunlight, particularly when induced by nitrate. researchgate.net This suggests that photodegradation is a likely and significant environmental degradation pathway for this compound.
Bioremediation and Microbial Degradation
The degradation of phenyl-substituted urea and thiourea compounds in the environment is predominantly a microbial process. nih.govresearchgate.net While specific studies on this compound are scarce, research on structurally similar phenylurea herbicides provides insight into likely bioremediation pathways. Soil microorganisms, including various bacterial strains, have been identified that can utilize phenylurea herbicides as a source of carbon and nitrogen. nih.govnih.gov
Bacterial strains such as Ochrobactrum anthropi have demonstrated the ability to degrade a range of phenylurea herbicides, including diuron (B1670789) and linuron. nih.gov The typical degradation pathway begins with the transformation of the parent herbicide into its primary metabolite, which for many phenylureas is a substituted aniline (B41778) compound (e.g., 3,4-dichloroaniline (B118046) from diuron). nih.gov This initial step is often followed by the slower degradation of the aromatic ring. nih.gov The distribution and activity of these degradative microbial populations in the soil are key factors that determine the persistence and potential for leaching of these compounds into groundwater. nih.govresearchgate.net Therefore, bioremediation strategies, such as bioaugmentation with specific degrading bacterial strains, could be a feasible approach for cleaning up environments contaminated with phenylthiourea derivatives. nih.gov
Environmental Impact Assessment of Thiourea Compounds
The environmental fate and ecotoxicological effects of thiourea and its derivatives are of growing concern due to their widespread industrial applications. While specific data on this compound is limited, an assessment of related thiourea compounds can provide insights into its potential environmental impact. Thiourea compounds can enter the environment through industrial effluents and waste disposal. annexechem.com Their subsequent behavior in aquatic and terrestrial ecosystems is governed by a combination of their physicochemical properties and the prevailing environmental conditions.
Ecotoxicity in Aquatic Environments
Substituted phenylthioureas have demonstrated significant toxicity to aquatic organisms. For instance, 1,3-Di(o-tolyl)thiourea is classified as very toxic to aquatic life, with the potential for long-term adverse effects in the aquatic environment. This suggests that aryl-substituted thioureas, as a class, may pose a considerable risk to aquatic ecosystems. Studies on other structurally related compounds, such as 3,5-bis(trifluoromethyl)phenyl-substituted thioureas, have shown significant toxicity to the marine bacterium Vibrio fischeri, further highlighting the potential for this group of chemicals to adversely affect aquatic microorganisms.
Soil Contamination and Mobility
The fate of thiourea compounds in the terrestrial environment is largely determined by their sorption to soil particles and their mobility. The persistence of these compounds in soil is a key factor in their potential to contaminate groundwater. Thiourea itself is not readily biodegradable and is considered persistent. This lack of rapid degradation can lead to its accumulation in soil and subsequent leaching into water systems.
The mobility of organic compounds in soil is influenced by factors such as their water solubility and their octanol-water partition coefficient (Kow). While specific data for this compound is scarce, the general behavior of N-arylthioureas suggests a potential for mobility in soils, particularly in those with low organic matter content. The persistence of related compounds indicates that this compound could remain in the soil for extended periods, posing a long-term contamination risk.
Biodegradation and Persistence
The degradation of thiourea compounds in the environment can occur through both biotic and abiotic pathways. However, evidence suggests that many thiourea derivatives are resistant to rapid biodegradation. The persistence of thiourea in the environment is a significant concern, as it allows for longer exposure times for various organisms.
Information on the specific biodegradation pathways of this compound is not available. However, the general recalcitrance of substituted aryl compounds to microbial degradation suggests that it may persist in the environment. The presence of methyl groups on the phenyl ring could potentially influence the rate and pathway of degradation, but further research is needed to elucidate these processes.
Bioaccumulation Potential
Bioaccumulation, the process by which a chemical concentrates in an organism's tissues over time, is a critical consideration in environmental risk assessment. The potential for a compound to bioaccumulate is often related to its lipophilicity, as indicated by its Kow value.
There is a lack of specific data on the bioaccumulation potential of this compound. However, for many organic industrial chemicals, a high Kow value is indicative of a potential for bioaccumulation in aquatic organisms. Without experimental data for this compound, its bioaccumulation potential remains uncertain but should be considered a possibility given its aromatic structure.
Data on the Environmental Fate of Thiourea Compounds
| Compound | Environmental Compartment | Endpoint | Value | Reference |
|---|---|---|---|---|
| 1,3-Di(o-tolyl)thiourea | Aquatic Environment | Hazard Statement | Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment. | researchgate.net |
| 3,5-bis(trifluoromethyl)phenyl)thiourea derivatives | Aquatic Environment (Vibrio fischeri) | EC50 | Significant toxicity observed | |
| Thiourea | Environment | Persistence | Considered persistent | |
| This compound | Aquatic Environment | Ecotoxicity (Algae, Daphnia, Fish) | Data not available | |
| This compound | Soil | Persistence and Mobility | Data not available | |
| This compound | Aquatic Organisms | Bioaccumulation Potential | Data not available |
Future Directions and Emerging Research Avenues
Novel Synthetic Strategies and Sustainable Production Methods
The synthesis of thiourea (B124793) derivatives has traditionally involved methods that can be hazardous and environmentally taxing. asianpubs.org Future research is expected to focus on developing novel and sustainable synthetic strategies for 3,5-Dimethylphenylthiourea.
One promising avenue is the adoption of green chemistry principles . asianpubs.org This includes the use of water as a solvent, which is a safer and more environmentally benign alternative to traditional organic solvents. organic-chemistry.org Microwave-assisted synthesis and ultrasound irradiation are other green techniques that can accelerate reaction times and improve yields for thiourea derivatives. nih.gov Solvent-free synthesis, by grinding reactants together, also presents a mild and efficient approach. asianpubs.org
Another key area is the development of catalytic methods . The use of catalysts can lead to more efficient and selective syntheses, reducing waste and energy consumption. Research into reusable catalysts for the synthesis of thiourea derivatives is an active area of investigation. rsc.org
| Synthetic Approach | Description | Potential Advantages for this compound Synthesis |
| Water-based Synthesis | Utilizing water as the reaction solvent instead of volatile organic compounds. organic-chemistry.org | Reduced environmental impact, lower cost, and increased safety. |
| Microwave-Assisted Synthesis | Employing microwave energy to heat the reaction mixture rapidly and uniformly. nih.gov | Shorter reaction times, higher yields, and improved purity of the product. |
| Ultrasound-Promoted Synthesis | Using ultrasonic waves to induce cavitation and accelerate the chemical reaction. nih.gov | Enhanced reaction rates and yields under milder conditions. |
| Solvent-Free Grinding | Grinding solid reactants together to initiate a chemical reaction without a solvent. asianpubs.org | Elimination of solvent waste, simplicity of the procedure, and potential for scalability. |
| Catalytic Synthesis | Employing a catalyst to facilitate the reaction, often with higher selectivity and efficiency. rsc.org | Lower energy requirements, reduced by-product formation, and the possibility of catalyst recycling. |
Exploration of New Biological Targets and Therapeutic Applications
Thiourea derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. mdpi.commdpi.com The exploration of new biological targets and therapeutic applications for this compound is a significant area for future research.
Initial research on arylthiourea derivatives has shown their potential to interact with various biological targets. For instance, some thiourea derivatives have been investigated as inhibitors of enzymes like urease and carbonic anhydrase. researchgate.net Others have shown potential as anticancer agents by targeting pathways involved in cell proliferation and survival. biointerfaceresearch.com The specific biological targets of this compound are yet to be extensively studied, representing a key area for future investigation.
Future therapeutic applications could be diverse. Given the broad bioactivity of the thiourea scaffold, this compound could be investigated for its potential as a novel:
Anticancer agent: By exploring its effects on various cancer cell lines and identifying its mechanism of action. mdpi.com
Antimicrobial agent: By testing its efficacy against a range of pathogenic bacteria and fungi, especially drug-resistant strains. mdpi.com
Antiviral agent: By screening its activity against different viruses and elucidating its mode of viral inhibition.
| Potential Biological Target Class | Example of Specific Target | Potential Therapeutic Application for this compound |
| Enzymes | Urease, Carbonic Anhydrase, Kinases | Treatment of infections, glaucoma, or cancer. researchgate.net |
| Receptors | G-protein coupled receptors, Nuclear receptors | Modulation of signaling pathways in various diseases. |
| DNA/RNA | DNA gyrase, Viral polymerases | Development of novel antibacterial or antiviral drugs. mdpi.com |
| Structural Proteins | Tubulin | Disruption of the cytoskeleton in cancer cells. |
Advanced Computational Modeling for Drug Design and Discovery
Computational modeling has become an indispensable tool in modern drug design and discovery. researchgate.netnih.gov For this compound, advanced computational methods can accelerate the identification of its potential biological targets and help in the design of more potent and selective derivatives.
Molecular docking studies can predict how this compound might bind to the active sites of various proteins, providing insights into its potential mechanisms of action. nih.govQuantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of thiourea derivatives with their biological activities, guiding the synthesis of new compounds with improved properties. researchgate.net
Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions can be employed to assess the drug-like properties of this compound and its analogs at an early stage of development, reducing the likelihood of late-stage failures. nih.gov
Development of Multifunctional Thiourea-Based Materials
The unique chemical properties of the thiourea moiety make it an attractive building block for the development of multifunctional materials. Future research could explore the incorporation of this compound into polymers and other materials to create novel functionalities.
For instance, thiourea-containing polymers have been investigated for their potential in sensing applications, as the thiourea group can interact with various ions and molecules. The development of sensors based on this compound for the detection of specific analytes is a plausible future direction.
Additionally, the coordination properties of the sulfur and nitrogen atoms in the thiourea group can be exploited to create metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or optical properties.
Environmental Remediation and Green Chemistry Applications
The principles of green chemistry extend beyond synthesis to the entire lifecycle of a chemical, including its application in environmental remediation. researchgate.net While specific applications of this compound in this area are yet to be explored, the chemical properties of thioureas suggest potential avenues.
The ability of the thiourea group to bind to heavy metal ions could be harnessed for the development of materials for heavy metal sequestration from contaminated water. Future research could involve immobilizing this compound onto solid supports to create adsorbents for environmental cleanup.
In the broader context of green chemistry, research could focus on designing derivatives of this compound that are biodegradable, minimizing their environmental persistence. Furthermore, exploring its use as a catalyst or reagent in environmentally benign chemical processes is another promising area of investigation.
Q & A
Q. What are the key considerations for synthesizing 3,5-Dimethylphenylthiourea and its derivatives?
The synthesis of this compound derivatives involves multi-step reactions requiring precise control of conditions such as temperature, solvent choice (e.g., anhydrous solvents for moisture-sensitive steps), and stoichiometric ratios. For example, thiourea moieties are often introduced via nucleophilic substitution or condensation reactions. Intermediate purification steps, such as column chromatography or recrystallization, are critical to isolate high-purity products. Structural confirmation relies on techniques like nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) .
Q. How can researchers validate the structural integrity of this compound compounds?
Structural validation typically employs a combination of spectroscopic and chromatographic methods:
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with peaks corresponding to aromatic protons (6.5–7.5 ppm) and thiourea NH groups (8–10 ppm) .
- HRMS : Confirms molecular weight and isotopic patterns.
- HPLC : Assesses purity (>95% is standard for pharmacological studies) .
Crystallographic analysis (e.g., X-ray diffraction) may also resolve 3D structures, though this requires high-quality single crystals .
Advanced Research Questions
Q. What experimental strategies address contradictions in bioactivity data for this compound derivatives?
Contradictions in bioactivity data may arise from differences in experimental models, dosing protocols, or compound stability. To resolve these:
- Standardize assays : Use validated cell lines (e.g., HEK293 for receptor studies) or animal models (e.g., rodent neuropharmacology models) .
- Control compound stability : Monitor degradation under assay conditions (e.g., pH, temperature) via LC-MS.
- Statistical rigor : Employ replicates and meta-analysis to identify outliers. For instance, dopamine-beta-hydroxylase inhibition studies require correlating enzyme activity with behavioral outcomes (e.g., locomotor activity in rats) .
Q. How can researchers optimize reaction yields for this compound derivatives?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in thiourea-forming steps .
- Catalysis : Lewis acids (e.g., ZnCl) or bases (e.g., triethylamine) accelerate condensation reactions.
- Temperature gradients : Stepwise heating (e.g., 60°C → reflux) minimizes side reactions.
Post-reaction workup, such as aqueous extraction or silica gel filtration, removes unreacted precursors .
Q. What methodologies support structure-activity relationship (SAR) studies of this compound?
SAR studies require systematic modifications to the core structure:
- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., -CF, -OCH) to the phenyl ring to assess electronic effects.
- Bioisosteric replacement : Replace the thiourea group with urea or carbamate to evaluate hydrogen-bonding contributions.
- Pharmacological profiling : Test derivatives in target-specific assays (e.g., receptor binding, enzyme inhibition) and correlate results with computational docking studies (e.g., AutoDock Vina for binding energy predictions) .
Data Analysis and Interpretation
Q. How should researchers handle crystallographic data discrepancies in this compound derivatives?
Crystallographic discrepancies (e.g., bond length variations) may arise from disorder or refinement errors. Mitigation strategies include:
- Validation tools : Use checkCIF to identify alerts (e.g., "ADDSYM" for missed symmetry) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-stacking) to confirm packing motifs .
- Multi-method refinement : Compare results from SHELXL and SIR2014 software to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
